N-ethyl-N-propylnitrous amide
Overview
Description
Synthesis Analysis
The synthesis of amides and related compounds often involves coupling reactions, with the development of environmentally friendly and recyclable reagents being a significant focus. For example, the use of Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) has been highlighted for its efficiency in amide, hydroxamate, peptide, and ester synthesis, demonstrating remarkable improvement in reaction time, yield, and stereochemistry retention, while also being recyclable (Dev et al., 2014).
Molecular Structure Analysis
Molecular structure analysis often involves examining intramolecular interactions such as hydrogen bonds. Studies on geminal amido-esters have shed light on the importance of intramolecular resonance-assisted hydrogen bonds (RAHB) and non-RAHB interactions, significantly influencing molecular stability and reactivity (Venkatesan et al., 2021).
Chemical Reactions and Properties
Amide synthesis from nitro compounds via direct amidation or transamidation represents a significant area of research, with methodologies focusing on minimizing waste and avoiding harsh conditions. Direct synthesis from alcohols and amines, liberating H2, offers an efficient and environmentally benign approach (Gunanathan et al., 2007). Moreover, the transformation of ethylarenes into primary aromatic amides through a metal-free method highlights the versatility and practicality of these reactions (Shimokawa et al., 2016).
Physical Properties Analysis
The physical properties of amides, including melting and boiling points, solubility, and crystalline structure, are closely related to their molecular structure. Intramolecular and intermolecular hydrogen bonding plays a critical role in determining these properties, as seen in the analysis of asymmetrically substituted geminal amido-esters (Venkatesan et al., 2021).
Chemical Properties Analysis
Amides exhibit a range of chemical behaviors, including reactivity towards nucleophiles, electrophiles, and radicals. The study of amide formation mechanisms, especially under neutral conditions and involving nitro compounds as nitrogen sources, provides insights into novel synthetic routes that are less wasteful and more sustainable (Xiong et al., 2022).
Scientific Research Applications
Catalysis and Synthesis Applications
N-Heterocyclic Carbene (NHC)-Catalyzed Direct Amidation : The NHC-catalyzed direct amidation of aldehydes with nitroso compounds is a pivotal method for the synthesis of N-arylhydroxamic acids. This process has shown excellent yields across various substrates, including aryl, alkyl, alkenyl, and heterocyclic aldehydes. The technique's versatility extends to the synthesis of chiral N-arylhydroxamic acids, demonstrating the potential utility of N-ethyl-N-propylnitrous amide in similar catalytic processes (F. T. Wong et al., 2008).
Umpolung Amide Synthesis (UmAS) : The preparation of N-Aryl Amides via UmAS represents a paradigm shift in amide synthesis. This method highlights the efficient synthesis of amides using α-fluoronitroalkanes and N-aryl hydroxylamines, providing a pathway that could be relevant for the synthesis of compounds like this compound (Michael S. Crocker et al., 2022).
Surface Chemistry and Materials Science : A study on the EDC/NHS activation mechanisms between PAA and PMAA brushes and the subsequent amidation reactions provides valuable insights into surface chemistry applications. This research could inform the functionalization and application of compounds like this compound in biomaterials and biosensors (Cuie Wang et al., 2011).
Direct Synthesis of Amide Bonds : Research into the use of methyl esters as cross-coupling electrophiles for direct amide bond synthesis could be directly applicable to the synthesis and application of this compound. This work highlights a method that bypasses the need for stoichiometric activating agents, offering a more efficient route to amide bond formation (Yan‐Long Zheng & S. Newman, 2019).
Mechanism of Action
Mode of Action
The mode of action of N-ethyl-N-propylnitrous amide involves its interaction with its target, FAAH-1. The compound may inhibit the activity of FAAH-1, preventing the degradation of certain fatty acid amides . This could result in an increase in the levels of these fatty acid amides, leading to potential therapeutic effects . The exact mode of action of this compound is still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of fatty acid amides. By inhibiting FAAH-1, the compound could affect the levels of fatty acid amides such as anandamide and oleamide . These molecules are involved in various physiological processes, including pain sensation and inflammation . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
The pharmacokinetics of this compound, like other amide compounds, would involve its absorption, distribution, metabolism, and excretion (ADME). Amides are generally well absorbed and distributed throughout the body . They are metabolized primarily in the liver, often through processes such as N-dealkylation . The exact ADME properties of this compound are still under investigation.
Result of Action
The result of this compound’s action would likely involve changes in the levels of certain fatty acid amides due to the inhibition of FAAH-1 . This could potentially lead to effects such as reduced pain and inflammation . The exact molecular and cellular effects of this compound are still under investigation.
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its ability to interact with its target . Additionally, factors such as temperature and the presence of other molecules could potentially influence the compound’s stability and efficacy . The exact influence of environmental factors on the action of this compound is still under investigation.
properties
IUPAC Name |
N-ethyl-N-propylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYOEGQUUQSLBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948276 | |
Record name | N-Ethyl-N-propylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MP Biomedicals MSDS] | |
Record name | N-Ethyl-N-nitroso-1-propanamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21324 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
25413-61-0 | |
Record name | 1-Propanamide, N-ethyl-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-N-propylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl(nitroso)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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